
N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, also known as BPF-Triazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPF-Triazole belongs to the class of triazole compounds, which have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Fluorescent Probe Sensing Applications
N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide and its analogues are investigated for their potential use in fluorescent probe sensing. For instance, similar compounds like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been utilized as fluorescent probes for sensing magnesium and zinc cations. Their sensitivity to pH changes, especially in the range of pH 7-8, results in significant fluorescence enhancement under basic conditions. This property is attributed to the high acidity of the fluorophenol moiety in these compounds (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Inhibition of Cancer Cell Proliferation
Compounds structurally related to this compound have shown distinct effective inhibition on the proliferation of cancer cell lines. For example, derivatives like 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide have demonstrated significant potential in this area. Their ability to inhibit cancer cell proliferation indicates a promising avenue for therapeutic applications (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).
Potential in Light Harvesting Applications
Research into compounds with similar structures, such as various aromatic halogen-substituted sulfonamidobenzoxazole compounds, has revealed their potential light harvesting properties. These studies include quantum mechanical evaluations, suggesting applications in the development of novel light-harvesting systems, particularly in the design of new dye-sensitized solar cells (DSSCs) (Sheena Mary, Ertan-Bolelli, Thomas, Krishnan, Bolelli, Kasap, Onkol, & Yildiz, 2019).
Antimicrobial and Antifungal Properties
Some derivatives of benzoxazoles, which are structurally similar to this compound, have been shown to possess broad-spectrum antimicrobial activity. These properties are particularly effective against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger. This suggests a potential for the development of new antimicrobial agents with a wide range of applications (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves the reaction of 4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid with N-(4-(benzyloxy)phenyl)amine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid", "N-(4-(benzyloxy)phenyl)amine", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "Step 1: Dissolve 4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid and coupling agent in a suitable solvent (e.g. DMF, DCM) and stir for 10-15 minutes.", "Step 2: Add N-(4-(benzyloxy)phenyl)amine to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a white solid." ] } | |
Número CAS |
1788769-98-1 |
Fórmula molecular |
C22H17FN4O2 |
Peso molecular |
388.402 |
Nombre IUPAC |
5-(4-fluorophenyl)-N-(4-phenylmethoxyphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C22H17FN4O2/c23-17-8-6-16(7-9-17)20-21(26-27-25-20)22(28)24-18-10-12-19(13-11-18)29-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,24,28)(H,25,26,27) |
Clave InChI |
FUTJKLPOKWJENI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=NNN=C3C4=CC=C(C=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



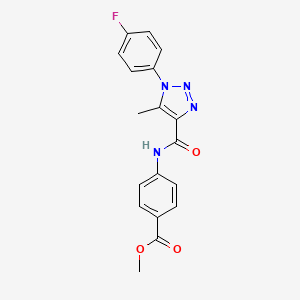
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2379469.png)

![2-mercapto-1-(4-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2379472.png)
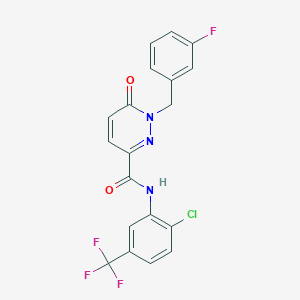
![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2379477.png)
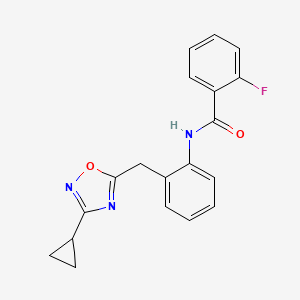
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2379483.png)

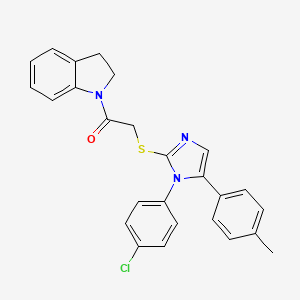
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride](/img/structure/B2379486.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2379487.png)
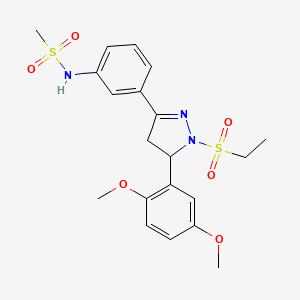
![{2-(4-ethylphenyl)-4-[(3-fluorobenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2379490.png)